molecular formula C11H12N2O B13249312 2-[(Azetidin-3-yloxy)methyl]benzonitrile

2-[(Azetidin-3-yloxy)methyl]benzonitrile

Cat. No.: B13249312
M. Wt: 188.23 g/mol
InChI Key: KMXPNJLHRJGZRC-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]benzonitrile is an organic compound with the molecular formula C11H12N2O. It is known for its unique structure, which includes an azetidine ring attached to a benzonitrile group via an oxygen bridge. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]benzonitrile typically involves the reaction of 3-chloromethylbenzonitrile with azetidine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring and benzonitrile group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Azetidin-3-yloxy)methyl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in research and development .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)benzonitrile

InChI

InChI=1S/C11H12N2O/c12-5-9-3-1-2-4-10(9)8-14-11-6-13-7-11/h1-4,11,13H,6-8H2

InChI Key

KMXPNJLHRJGZRC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2C#N

Origin of Product

United States

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